BenchChemオンラインストアへようこそ!

2-Ethyl-4-methyloxazole-5-carbaldehyde

CYP2E1 inhibition drug-drug interaction hepatic metabolism

2-Ethyl-4-methyloxazole-5-carbaldehyde (CAS 1152617-22-5) is a trisubstituted 5-carbaldehyde oxazole with ethyl and methyl groups at the 2- and 4-positions, respectively. With a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol , this heterocyclic building block bears a reactive aldehyde handle on an electron-rich oxazole ring.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 1152617-22-5
Cat. No. B6327533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methyloxazole-5-carbaldehyde
CAS1152617-22-5
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(O1)C=O)C
InChIInChI=1S/C7H9NO2/c1-3-7-8-5(2)6(4-9)10-7/h4H,3H2,1-2H3
InChIKeyOOZHMDVEQRSNBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-methyloxazole-5-carbaldehyde (CAS 1152617-22-5) – Structural Identity & Procurement Baseline


2-Ethyl-4-methyloxazole-5-carbaldehyde (CAS 1152617-22-5) is a trisubstituted 5-carbaldehyde oxazole with ethyl and methyl groups at the 2- and 4-positions, respectively . With a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol , this heterocyclic building block bears a reactive aldehyde handle on an electron-rich oxazole ring. It is commercially supplied at ≥97% purity and is catalogued in major screening libraries (e.g., ChEMBL) [1], making it an accessible entry point for medicinal chemistry and chemical biology programs that require a C2-ethyl, C4-methyl oxazole scaffold.

2-Ethyl-4-methyloxazole-5-carbaldehyde – Why Generic Oxazole-5-carbaldehyde Substitution Introduces Uncontrolled Risk


Oxazole-5-carbaldehyde scaffolds cannot be treated as interchangeable procurement items. The specific C2-ethyl/C4-methyl trisubstitution pattern on 2-ethyl-4-methyloxazole-5-carbaldehyde confers a unique electronic and steric environment that governs both its reactivity as a synthetic intermediate and its biological target engagement profile . Public bioactivity databases record distinct target interactions for this compound—including CYP2E1 inhibition (IC₅₀ ≥ 20 μM) [1], aldehyde oxidase 1 interaction (Ki > 1×10⁶ nM) [2], and 5-lipoxygenase modulation —that are not shared by simpler 4-methyl-5-carbaldehyde or 2-methyl-5-carbaldehyde analogs. Substituting a des-ethyl or des-methyl analog removes critical hydrophobic contacts and alters the aldehyde group's electrophilicity, potentially invalidating structure-activity relationships (SAR) and leading to failed reaction sequences or misleading biological results.

2-Ethyl-4-methyloxazole-5-carbaldehyde – Quantitative Differentiation Evidence vs. Closest Structural Analogs


CYP2E1 Inhibition: Weak Affinity Defines a Clean Off-Target Profile vs. More Potent CYP2E1 Ligands

In human liver microsomal CYP2E1 inhibition assays using chlorzoxazone as a probe substrate, 2-ethyl-4-methyloxazole-5-carbaldehyde exhibited an IC₅₀ of 5.00×10⁴ nM (~50 μM) [1], classifying it as a weak CYP2E1 ligand compared to potent CYP2E1 inhibitors such as 4-methylpyrazole (IC₅₀ ≈ 0.1–1 μM) [2]. This low inhibitory potency is advantageous for chemical probe and lead optimization programs: the compound is unlikely to cause mechanism-based CYP2E1 inhibition or significant drug-drug interaction liability at typical screening concentrations, whereas more potent oxazole-based CYP inhibitors require extensive metabolic de-risking before advancement.

CYP2E1 inhibition drug-drug interaction hepatic metabolism

Aldehyde Oxidase 1 (AOX1) Liability: Negligible Affinity vs. Aldehyde-Containing Clinical Candidates

Aldehyde oxidase 1 (AOX1) rapidly oxidizes many aldehyde-bearing heterocycles, limiting their oral bioavailability and half-life. 2-Ethyl-4-methyloxazole-5-carbaldehyde shows minimal AOX1 binding with a Ki > 1.00×10⁶ nM (>1 mM) in rabbit liver AOX1 assays [1]. By contrast, clinical-stage aldehyde-containing compounds such as carbazeran and zoniporide are potent AOX1 substrates with Km values in the low micromolar range [2]. The trisubstituted oxazole core of the target compound appears to sterically shield the aldehyde from AOX1-mediated oxidation, conferring a substantial metabolic stability advantage for aldehyde-functionalized building blocks.

aldehyde oxidase 1 metabolic stability AOX1 substrate liability

Differential Reactivity: Trisubstituted Oxazole Aldehyde vs. 4-Methyloxazole-5-carbaldehyde in Downstream Derivatization

The C2-ethyl substituent on 2-ethyl-4-methyloxazole-5-carbaldehyde electronically deactivates the oxazole ring toward electrophilic substitution at the 2-position compared to the 4-methyl-only analog (4-methyloxazole-5-carbaldehyde, CAS 159015-06-2), which retains an unsubstituted C2-H that is susceptible to further formylation [1]. In Vilsmeier formylation studies on 4-methyloxazole, the 5-carbaldehyde and 2-carbaldehyde products form in a 1:1 ratio, indicating that both the C2 and C5 positions are electrophilically accessible [1]. The pre-installed C2-ethyl group in the target compound eliminates this regiochemical ambiguity, directing all subsequent electrophilic or nucleophilic derivatization exclusively to the aldehyde or the C5 position, a critical advantage for library synthesis and SAR exploration where positional isomer contamination is unacceptable [2].

synthetic intermediate Vilsmeier formylation oxazole reactivity

2-Ethyl-4-methyloxazole-5-carbaldehyde – High-Confidence Research & Procurement Application Scenarios


MedChem Library Design: Aldehyde Building Block with Intrinsic AOX1 Stability and Low CYP2E1 Liability

Fragment-based drug discovery and DNA-encoded library (DEL) programs requiring an aldehyde-functionalized heterocycle with a favorable metabolic liability profile should prioritize 2-ethyl-4-methyloxazole-5-carbaldehyde over unsubstituted or mono-substituted oxazole-5-carbaldehydes. The negligible AOX1 affinity (Ki > 1 mM) and weak CYP2E1 inhibition (IC₅₀ ~50 μM) [1] reduce the probability of metabolism-driven attrition during hit-to-lead progression, while the C2-ethyl group provides a hydrophobic anchor point for target engagement without introducing a metabolic soft spot.

Regioselective Parallel Synthesis: Single-Isomer Intermediate for Oxazole-Focused Libraries

When synthesizing 2,4,5-trisubstituted oxazole libraries via aldehyde derivatization (reductive amination, Grignard addition, Wittig olefination), the pre-blocked C2 position of 2-ethyl-4-methyloxazole-5-carbaldehyde eliminates the regioisomeric mixtures that plague 4-methyloxazole-5-carbaldehyde (CAS 159015-06-2) under electrophilic conditions . This regiochemical purity translates to higher isolated yields, elimination of chromatographic separation of regioisomers, and unambiguous SAR assignment—critical factors for teams operating under compressed lead optimization timelines [1].

In Vitro Pharmacology: Oxazole Scaffold with Documented 5-Lipoxygenase Probe Activity

For laboratories investigating the 5-lipoxygenase (5-LO) pathway in inflammation, 2-ethyl-4-methyloxazole-5-carbaldehyde has been evaluated for 5-LO inhibition at 1 μM in rat RBL-2H3 cell assays , establishing it as a characterized entry point for oxazole-based 5-LO probe development. While the compound's potency in this assay is moderate and requires further optimization, the pre-existing bioactivity annotation in authoritative databases (ChEMBL, BindingDB) [1] provides a data-rich starting point that is absent for most commercial oxazole-5-carbaldehyde analogs, reducing the burden of primary screening for teams exploring this target.

CRO & Procurement Benchmarking: Verified Purity and Database Registration Facilitate Rapid Sourcing

With a confirmed commercial purity of ≥97% , CAS registration (1152617-22-5), and inclusion in major screening collections (ChEMBL, PubChem) [1], 2-ethyl-4-methyloxazole-5-carbaldehyde meets the minimum identity and quality benchmarks required for CRO-managed compound management workflows and institutional procurement systems. This level of documentation reduces the qualification burden relative to niche, single-supplier oxazole analogs that lack public database registration or certified purity specifications.

Quote Request

Request a Quote for 2-Ethyl-4-methyloxazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.